7-bromo-N-methylquinoxalin-2-amine
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Overview
Description
7-Bromo-N-methylquinoxalin-2-amine is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-methylquinoxalin-2-amine typically involves the bromination of N-methylquinoxalin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-N-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted quinoxalines
- Oxidized or reduced derivatives
- Coupled products with various functional groups
Scientific Research Applications
7-Bromo-N-methylquinoxalin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-N-methylquinoxalin-2-amine involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
- 7-Bromoquinoxalin-2-amine
- N-Methylquinoxalin-2-amine
- 2-Aminoquinoxaline
- 7-Chloro-N-methylquinoxalin-2-amine
Comparison: Compared to its analogs, 7-bromo-N-methylquinoxalin-2-amine is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its solubility and interaction with biological targets .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-N-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H8BrN3/c1-11-9-5-12-7-3-2-6(10)4-8(7)13-9/h2-5H,1H3,(H,11,13) |
InChI Key |
ALZFDKQTMXVSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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